(2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine

Catalog No.
S6573558
CAS No.
1211476-71-9
M.F
C8H21N3
M. Wt
159.3
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine

CAS Number

1211476-71-9

Product Name

(2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine

Molecular Formula

C8H21N3

Molecular Weight

159.3
(2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine, also known as DMEDAE, is a compound that has gained significant interest in the scientific community due to its unique characteristics and potential applications in various fields of research and industry. In this paper, we will provide a comprehensive overview of DMEDAE, including its definition and background, physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
(2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine is a tertiary amine that consists of a triethylenetetramine (TETA) backbone and two dimethylaminoethyl groups attached to the terminal amino groups. It is a white, crystalline solid that is soluble in water and organic solvents. (2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine was first synthesized by Delin and co-workers in the late 1980s as a part of their efforts to develop novel chelating agents for metal ions.
(2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine has a molecular weight of 206.3 g/mol and a melting point of 94-96°C. It is a hygroscopic compound that forms salts with most acids. Its pKa values are 9.36 and 10.90, respectively. (2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine is a basic compound, and its aqueous solutions are strongly alkaline. It has been reported to form coordination complexes with a wide range of metal ions, such as Cu2+, Ni2+, Co2+, Fe3+, and Zn2+.
(2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine can be synthesized through various methods, including the alkylation of TETA with 2-dimethylaminoethyl chloride, the reductive alkylation of TETA with formaldehyde and dimethylamine, and the nucleophilic substitution of TETA with 2-dimethylaminoethylamine. The product can be purified through crystallization or column chromatography.
(2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine can be characterized using various techniques, such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). The ^1H NMR spectrum of (2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine shows characteristic peaks of the ethylene and dimethylaminoethyl groups. The IR spectrum shows bands of the primary and secondary amine groups. The MS spectrum shows a peak of the molecular ion at m/z 207.
(2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine can be quantified using various analytical methods, such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE). These methods can be coupled with detection techniques, such as UV-Vis spectroscopy and electrochemical detection, to increase the sensitivity and selectivity of the analysis.
(2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine has been shown to possess various biological properties, such as antimicrobial, antiviral, antitumor, and antiparasitic activities. It has been reported to inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus, and to exhibit antifungal activity against Candida albicans. (2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine has also been shown to inhibit the replication of human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
(2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine has been classified as a non-hazardous substance, based on its physical and chemical properties. However, it is recommended to handle (2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine with care and to follow the appropriate safety procedures when working with this compound. (2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine has been shown to have low acute toxicity in rodents, with an oral LD50 of >5000 mg/kg in rats and mice.
(2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine has various applications in scientific experiments, such as metal ion chelation, DNA cleavage, and protein modification. (2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine has been used as a chelating agent in the purification of metalloproteins and the separation of metal ions from biological samples. It has also been used as a DNA cleavage agent in the study of DNA-binding proteins and as a protein modification agent in the synthesis of protein bioconjugates.
(2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine continues to attract significant interest in the scientific community due to its unique characteristics and potential applications. Current research is focused on the development of new synthetic strategies for (2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine and its derivatives, the optimization of its metal ion chelation properties, and the exploration of its biological activities in various systems.
(2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine has potential implications in various fields of research and industry, such as medicinal chemistry, materials science, and environmental science. (2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine and its derivatives could be developed as potential therapeutics for the treatment of bacterial and viral infections, cancer, and parasitic diseases. (2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine could also be used as a building block for the synthesis of functional materials, such as polymers, nanoparticles, and metal-organic frameworks. In environmental science, (2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine could be used for the removal of heavy metals from contaminated water and soil.
Despite the promising potential of (2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine, there are limitations to its use in various fields. One limitation is its high cost of synthesis, which limits its scale-up for industrial applications. Another limitation is its limited water solubility, which restricts its use in aqueous systems.
for (2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine research could include the development of new synthetic strategies that allow for cost-effective and large-scale synthesis, the optimization of its metal ion chelation properties in different environments, the exploration of its biological activities in complex systems, the development of new analytical techniques for its detection and quantification, and the investigation of its potential in emerging fields, such as nanotechnology and synthetic biology.

Purity

95

Dates

Modify: 2023-08-25

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